molecular formula C36H68O10 B12551341 Bis(1,4,7,10-tetraoxacyclododecan-2-YL)methyl nonadecanoate CAS No. 189759-40-8

Bis(1,4,7,10-tetraoxacyclododecan-2-YL)methyl nonadecanoate

Cat. No.: B12551341
CAS No.: 189759-40-8
M. Wt: 660.9 g/mol
InChI Key: ZNTVCQASPJCCFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate typically involves the esterification of nonadecanoic acid with a bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in creating biocompatible materials.

    Industry: Used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate exerts its effects is largely dependent on its ability to form stable complexes with metal ions. The crown ether units can encapsulate metal ions, facilitating their transport and potentially altering their reactivity. This property is particularly useful in catalysis and ion transport applications.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl octadecanoate
  • Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl hexadecanoate

Uniqueness

Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate is unique due to its specific chain length and the presence of two crown ether units. This structure provides it with distinct properties, such as enhanced ability to form stable complexes with larger metal ions compared to its shorter-chain analogs.

Properties

CAS No.

189759-40-8

Molecular Formula

C36H68O10

Molecular Weight

660.9 g/mol

IUPAC Name

bis(1,4,7,10-tetraoxacyclododec-2-yl)methyl nonadecanoate

InChI

InChI=1S/C36H68O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(37)46-36(33-31-42-25-23-38-19-21-40-27-29-44-33)34-32-43-26-24-39-20-22-41-28-30-45-34/h33-34,36H,2-32H2,1H3

InChI Key

ZNTVCQASPJCCFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC(C1COCCOCCOCCO1)C2COCCOCCOCCO2

Origin of Product

United States

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